molecular formula C9H20N2O4S B13653840 tert-butyl N-(4-sulfamoylbutyl)carbamate

tert-butyl N-(4-sulfamoylbutyl)carbamate

Cat. No.: B13653840
M. Wt: 252.33 g/mol
InChI Key: RMPQAUMJLFPTTJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-sulfamoylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a sulfamoylbutyl chain, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfamoylbutyl precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-sulfamoylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(4-sulfamoylbutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through covalent or non-covalent interactions, depending on the structure of the enzyme and the compound . The pathways involved often include the inhibition of key metabolic enzymes, leading to a decrease in the production of essential metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-sulfamoylbutyl)carbamate is unique due to its sulfamoylbutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonamide derivatives and other biologically active compounds .

Properties

IUPAC Name

tert-butyl N-(4-sulfamoylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQAUMJLFPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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